CAY10505: A Guide to Off-Target Kinase Effects for Researchers

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Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **CAY10505** on various kinases. Understanding the selectivity profile of a compound is critical for interpreting experimental results and anticipating potential side effects in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **CAY10505**?

CAY10505 is a potent and selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Ky), with a reported IC50 of 30 nM.[1]

Q2: Has CAY10505 been tested for off-target kinase activity?

Yes, CAY10505 was tested against a panel of 80 different kinases to assess its selectivity.[1]

Q3: What are the known significant off-target effects of **CAY10505** on other kinases?

From the panel of 80 kinases, the most significant off-target inhibition was observed for Casein Kinase 2 (CK2), with an IC50 of 20 nM.[1]

Q4: How does CAY10505's potency compare across different PI3K isoforms?



CAY10505 exhibits selectivity for the γ isoform of PI3K. Its inhibitory activity against other isoforms is significantly lower. A summary of the IC50 values is provided in the data table below.

CAY10505 Kinase Selectivity Profile

The following table summarizes the quantitative data on the inhibitory activity of **CAY10505** against its primary target and known off-target kinases.

Kinase Target	IC50 Value	Notes
Primary Target		
РІЗКу	30 nM	Potent and selective target.[1]
Off-Target Kinases		
Casein Kinase 2 (CK2)	20 nM	Significant off-target inhibition observed.[1]
ΡΙ3Κα	0.94 μΜ	~31-fold less potent than against PI3Ky.[1]
РІЗКβ	20 μΜ	~667-fold less potent than against PI3Ky.[1]
ΡΙ3Κδ	20 μΜ	~667-fold less potent than against PI3Ky.[1]

Experimental Methodologies

Determination of Kinase Inhibition (IC50 Values)

The inhibitory activity of **CAY10505** against PI3K isoforms and the panel of 80 other kinases was determined using a standardized in vitro kinase assay. While the complete list of all 80 kinases and their specific inhibition values are not publicly available, the methodology for the primary targets and the significant off-target is outlined below.

General Kinase Assay Protocol (Radiometric)



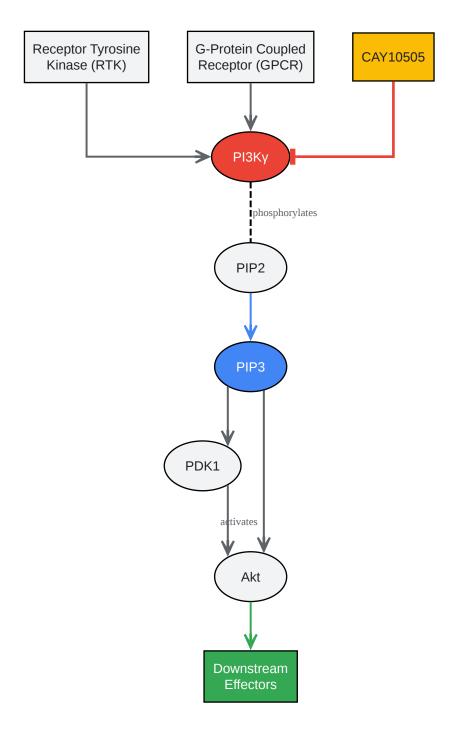
A common method for determining kinase activity and inhibition is the radiometric assay, which measures the incorporation of a radiolabeled phosphate group from ATP into a substrate.

- Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase of interest, a specific substrate (peptide or protein), and a buffer solution with necessary cofactors (e.g., MgCl2).
- Compound Addition: CAY10505, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction with solvent only is also prepared.
- Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) at a concentration near the Km for ATP for that specific kinase.
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps to remove unincorporated ATP.
- Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
- IC50 Calculation: The percentage of kinase inhibition is calculated for each concentration of
 CAY10505 relative to the control. The IC50 value, the concentration of the inhibitor required
 to reduce the kinase activity by 50%, is then determined by plotting the percent inhibition
 against the log of the inhibitor concentration and fitting the data to a sigmoidal dose response curve.

Signaling Pathway and Experimental Workflow Diagrams



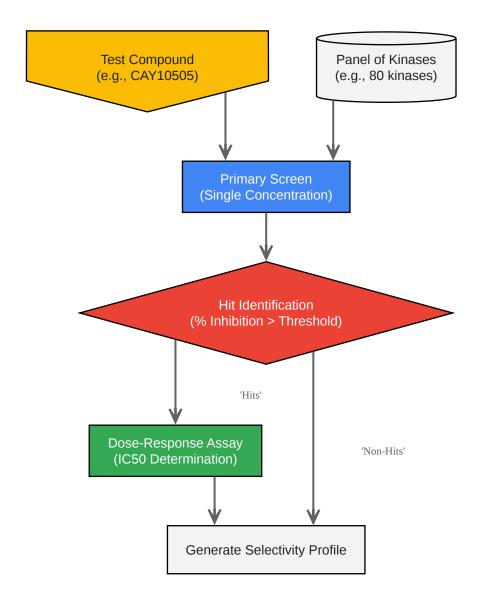
To aid in the visualization of the biological context and experimental procedures, the following diagrams are provided.



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Caption: PI3K/Akt Signaling Pathway Inhibition by CAY10505.





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Caption: Workflow for Kinase Inhibitor Off-Target Screening.

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References

• 1. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]



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